Receptor Selectivity: High IP Receptor Affinity with Minimal Off-Target Activation Compared to Prostacyclin Analogs
Selexipag demonstrates high selectivity for the human IP receptor. Its active metabolite, ACT-333679, exhibits at least 130-fold selectivity for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, TP) [1]. In stark contrast, prostacyclin analogs like treprostinil, iloprost, and beraprost are non-selective and can activate the contractile EP3 receptor [2]. This selectivity difference has functional consequences: in isolated rat femoral arteries pre-contracted with phenylephrine, treprostinil, iloprost, and beraprost caused additional contraction, which was reversed to relaxation only after EP3 receptor antagonism. Selexipag and ACT-333679 produced only relaxation [3].
| Evidence Dimension | Activation of EP3 receptor (contractile) |
|---|---|
| Target Compound Data | No EP3 activation; >130-fold selectivity for IP receptor |
| Comparator Or Baseline | Treprostinil, Iloprost, Beraprost: Activate EP3 receptor, causing vasoconstriction |
| Quantified Difference | Qualitative: Selexipag is a pure vasorelaxant, while analogs cause paradoxical vasoconstriction via EP3. |
| Conditions | In vitro: Rat femoral artery rings pre-contracted with phenylephrine. |
Why This Matters
The lack of EP3-mediated vasoconstriction with selexipag is mechanistically linked to a lower incidence of peripheral muscle pain and leg pain, a common and dose-limiting side effect of prostacyclin analog therapy.
- [1] Kuwano K, et al. ACT-333679, the active metabolite of selexipag, is a potent and highly selective IP receptor agonist. J Pharmacol Exp Ther. 2007. View Source
- [2] Morrison K, et al. Selective prostacyclin receptor agonist selexipag, in contrast to prostacyclin analogs, does not evoke paradoxical vasoconstriction of rat femoral artery. J Pharmacol Exp Ther. 2018 Mar 27. View Source
- [3] Morrison K, et al. Selective prostacyclin receptor agonist selexipag, in contrast to prostacyclin analogs, does not evoke paradoxical vasoconstriction of rat femoral artery. J Pharmacol Exp Ther. 2018 Mar 27. View Source
